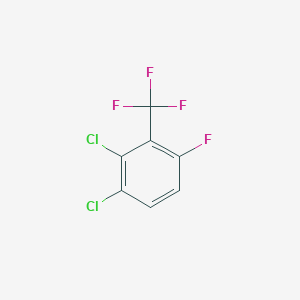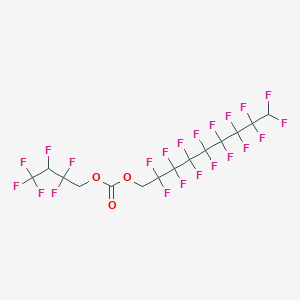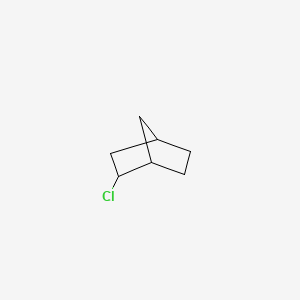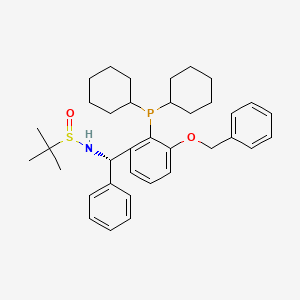![molecular formula C15H13NO2 B12088647 Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- is an organic compound with the molecular formula C15H13NO2 This compound features a phenol group attached to a 4,5-dihydro-4-phenyl-2-oxazolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazoline Ring: This can be achieved by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions to form the oxazoline ring.
Phenol Attachment: The phenol group can be introduced through a substitution reaction, where the oxazoline intermediate reacts with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxazoline ring to an oxazolidine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Oxazolidines
Substitution: Nitro, sulfonyl, or halogenated phenol derivatives
Applications De Recherche Scientifique
Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, while the oxazoline ring can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- can be compared with other similar compounds such as:
Phenol, 2-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-: The enantiomer of the compound, which may have different biological activities due to stereochemistry.
Phenol, 2-[(4S)-4,5-dihydro-4-methyl-2-oxazolyl]-: A similar compound with a methyl group instead of a phenyl group, which can affect its chemical reactivity and biological properties.
Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]-: A compound with a thiazole ring instead of an oxazoline ring, which can lead to different chemical and biological behaviors.
Propriétés
Formule moléculaire |
C15H13NO2 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2/t13-/m1/s1 |
Clé InChI |
IZKPOGDNFMTRFD-CYBMUJFWSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B12088586.png)








amine](/img/structure/B12088635.png)


